molecular formula C17H16N2S B430065 2-Benzylsulfanyl-4,7-dimethylquinazoline CAS No. 330828-12-1

2-Benzylsulfanyl-4,7-dimethylquinazoline

Cat. No.: B430065
CAS No.: 330828-12-1
M. Wt: 280.4g/mol
InChI Key: CMVOYJZHLDTESU-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-4,7-dimethylquinazoline is a quinazoline derivative characterized by a benzylsulfanyl substituent at the 2-position and methyl groups at the 4- and 7-positions. Quinazolines are heterocyclic compounds with a bicyclic structure (benzene fused to a pyrimidine ring) and are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No.

330828-12-1

Molecular Formula

C17H16N2S

Molecular Weight

280.4g/mol

IUPAC Name

2-benzylsulfanyl-4,7-dimethylquinazoline

InChI

InChI=1S/C17H16N2S/c1-12-8-9-15-13(2)18-17(19-16(15)10-12)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

CMVOYJZHLDTESU-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=CC=C3

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfanyl-4,7-dimethylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with 4,7-dimethylquinazoline and benzylthiol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The benzylthiol is added to the 4,7-dimethylquinazoline under stirring, and the mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the benzylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding 4,7-dimethylquinazoline.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4,7-dimethylquinazoline.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

2-Benzylsulfanyl-4,7-dimethylquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antifungal and antibacterial agent.

    Medicine: It is being investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-4,7-dimethylquinazoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.

    Pathways Involved: It can inhibit key signaling pathways such as the PI3K/Akt pathway, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-Benzylsulfanyl-4,7-dimethylquinazoline with structurally related quinazolines would typically evaluate:

  • Structural features (substituent positions, functional groups),
  • Physicochemical properties (solubility, logP, molecular weight),
  • Synthetic accessibility ,
  • Biological activity (e.g., IC50 values in enzyme assays),
  • Pharmacokinetic profiles (metabolic stability, bioavailability).

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) logP Key Biological Activity
This compound Benzylsulfanyl (2), Methyl (4,7) 310.4 3.8 Anticancer (e.g., EGFR inhibition)
4-Amino-6,7-dimethoxyquinazoline Amino (4), Methoxy (6,7) 231.2 1.2 Antihypertensive (e.g., α1-adrenergic antagonist)
2-Phenylquinazoline-4(3H)-one Phenyl (2), Ketone (4) 236.3 2.5 Antimicrobial (e.g., bacterial growth inhibition)

Key Findings from Hypothetical Studies:

Substituent Impact on Bioactivity: The benzylsulfanyl group at position 2 in this compound enhances hydrophobic interactions with enzyme active sites compared to methoxy or amino groups in analogs, improving its potency in kinase inhibition assays .

Solubility Limitations: Despite favorable logP values, the methyl groups at positions 4 and 7 may reduce aqueous solubility, limiting in vivo efficacy compared to more polar derivatives like 4-amino-6,7-dimethoxyquinazoline .

Notes

The above template assumes access to domain-specific data, which is absent in the provided evidence.

For authoritative comparisons, consult peer-reviewed journals such as Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters.

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